molecular formula C12H17ClFNO B2870697 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride CAS No. 2402829-14-3

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride

Cat. No.: B2870697
CAS No.: 2402829-14-3
M. Wt: 245.72
InChI Key: ZMFREYFJRNUGDQ-UHFFFAOYSA-N
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Description

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is an organic compound that features a cyclohexyloxy group attached to a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride typically involves the following steps:

    Nucleophilic Substitution: The starting material, 5-fluoroaniline, undergoes a nucleophilic substitution reaction with cyclohexyl chloride in the presence of a base such as sodium hydroxide to form 2-(cyclohexyloxy)-5-fluoroaniline.

    Hydrochloride Formation: The free base form of 2-(cyclohexyloxy)-5-fluoroaniline is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclohexyloxy)-4-fluoroaniline hydrochloride
  • 2-(cyclohexyloxy)-5-chloroaniline hydrochloride
  • 2-(cyclohexyloxy)-5-bromoaniline hydrochloride

Uniqueness

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is unique due to the presence of both the cyclohexyloxy and fluorine substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-cyclohexyloxy-5-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h6-8,10H,1-5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFREYFJRNUGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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